3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde
Overview
Description
3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde is a chemical compound with the molecular formula C9H9FO3 . It has a molecular weight of 184.17 . The compound is typically stored at 4°C and is available in powder form .
Synthesis Analysis
The synthesis of 3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with 2-bromoethanol in the presence of potassium carbonate . The reaction mixture is stirred at 150°C for 10 hours . After the reaction, the mixture is filtered, and the filtrate is freed from the solvent on a rotary evaporator . The residue is taken up in ethyl acetate, and sodium bicarbonate solution is added . The phases are separated and the organic phase is dried over magnesium sulfate . The solvent is then removed on a rotary evaporator .Molecular Structure Analysis
The InChI code for 3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde is 1S/C9H9FO3/c10-8-5-7 (6-12)1-2-9 (8)13-4-3-11/h1-2,5-6,11H,3-4H2 . The InChI key is LYHLNOPAWIZKPQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde is a powder . It has a molecular weight of 184.17 . The compound is typically stored at 4°C .properties
IUPAC Name |
3-fluoro-4-(2-hydroxyethoxy)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-8-5-7(6-12)1-2-9(8)13-4-3-11/h1-2,5-6,11H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHLNOPAWIZKPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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